molecular formula C14H24N2O6S2 B3149771 3,3'-dithiobis[N-acetyl-Valine CAS No. 67809-84-1

3,3'-dithiobis[N-acetyl-Valine

Cat. No.: B3149771
CAS No.: 67809-84-1
M. Wt: 380.5 g/mol
InChI Key: TYARMXWNXXYBMN-NXEZZACHSA-N
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Description

3,3’-dithiobis[N-acetyl-Valine] is a chemical compound with the molecular formula C14H24N2O6S2 and a molecular weight of 380.5 g/mol.

Scientific Research Applications

3,3’-dithiobis[N-acetyl-Valine] has several scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:

    Chemistry: It is used as a cross-linking reagent in various chemical reactions.

    Biology: It is utilized to stabilize interactions between proteins and other biomolecules.

    Industry: It is used in the development of biocompatible materials and nanotechnology.

Safety and Hazards

While specific safety and hazard information for 3,3’-Dithiobis[N-acetyl-Valine] was not found, general safety measures for handling chemical substances should always be followed. These include avoiding inhalation, ingestion, or direct contact with the skin and eyes .

Chemical Reactions Analysis

3,3’-dithiobis[N-acetyl-Valine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,3’-dithiobis[N-acetyl-Valine] involves its ability to form covalent bonds with primary amines through its reactive functional groups. This allows it to cross-link proteins and other biomolecules, thereby stabilizing their interactions and enhancing their functionality .

Comparison with Similar Compounds

3,3’-dithiobis[N-acetyl-Valine] can be compared with other similar compounds, such as 3,3’-dithiobis[sulfosuccinimidylpropionate] and dithiobis[succinimidylpropionate]. These compounds share similar functional groups and properties but differ in their solubility and specific applications .

    3,3’-dithiobis[sulfosuccinimidylpropionate]: Water-soluble and used for cross-linking cell surface proteins.

    Dithiobis[succinimidylpropionate]: Non-water-soluble and used for intracellular and intramembrane conjugation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '3,3'-dithiobis[N-acetyl-Valine' can be achieved through a multi-step process involving the protection of functional groups, coupling of amino acids, and oxidation of thiol groups.", "Starting Materials": [ "N-acetyl-Valine", "Boc-Valine", "Boc-Valine-OH", "Boc-Valine-Valine-OH", "Trifluoroacetic acid", "Thionyl chloride", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Triethylamine", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Boc-Valine is protected with Boc-Valine-OH using N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide in dimethylformamide.", "The Boc group is removed using trifluoroacetic acid in chloroform to obtain Valine.", "Valine is coupled with N-acetyl-Valine using N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide in dimethylformamide to obtain Valine-Valine.", "Valine-Valine is deprotected using trifluoroacetic acid in chloroform to obtain Valine-Valine-OH.", "Valine-Valine-OH is oxidized using hydrogen peroxide in sodium hydroxide to obtain '3,3'-dithiobis[Valine-Valine].", "'3,3'-dithiobis[Valine-Valine]' is treated with thionyl chloride in acetonitrile to obtain '3,3'-dithiobis[Valine-Valine-Cl].", "'3,3'-dithiobis[Valine-Valine-Cl]' is treated with sodium bicarbonate in methanol to obtain '3,3'-dithiobis[Valine-Valine-Na].", "'3,3'-dithiobis[Valine-Valine-Na]' is treated with N-acetyl chloride in ethyl acetate to obtain '3,3'-dithiobis[N-acetyl-Valine]." ] }

CAS No.

67809-84-1

Molecular Formula

C14H24N2O6S2

Molecular Weight

380.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1

InChI Key

TYARMXWNXXYBMN-NXEZZACHSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C

SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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